Stachyose is a tetrasaccharide, a type of carbohydrate composed of four simple sugar units. It belongs to the raffinose family of oligosaccharides (RFOs). [] Stachyose is naturally found in a variety of plants, with significant concentrations in legumes like soybeans and tubers like Japanese artichoke (Stachys sieboldii). [, ] It plays a role as a storage carbohydrate in these plants. [, ] In scientific research, stachyose is often used as a model compound for studying carbohydrate metabolism, transport, and its impact on gut microbiota. [, , ]
Stachyose can be synthesized in vitro using a multienzyme system with sucrose as the substrate. [] The system utilizes five enzymes: sucrose synthase (SUS), UDP-glucose 4-epimerase (GalE), galactinol synthase (GS), raffinose synthase (RS), and stachyose synthase (STS), along with two recyclable intermediates, UDP and inositol. [] This method enables the production of high concentrations of stachyose and addresses the challenges of mismatched enzyme characteristics in an in vitro system. []
High-purity stachyose can be prepared using plant-based chromatographic separation technology. [] The process involves extracting juice from Chinese artichoke or silvery strips, removing impurities and decolorizing the solution. [] Subsequent filtration, concentration, and chromatographic separation using porous gel resin based on size exclusion principles lead to the production of high-purity stachyose. []
Stachyose can undergo hydrolysis reactions, breaking down into simpler sugars like fructose, glucose, and galactose. [] This process is facilitated by enzymes like α-galactosidase. [, ] The hydrolysis of stachyose is particularly relevant to its impact on gut microbiota as these bacteria can utilize the simpler sugars as energy sources. [, ]
Stachyose, being a non-digestible oligosaccharide, exerts its effects primarily through its interaction with gut microbiota. [, , ] When consumed, stachyose reaches the large intestine largely intact, where it serves as a substrate for fermentation by specific bacterial populations. [, ] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which can have various beneficial effects on the host, including promoting gut health, modulating immune response, and influencing nutrient absorption. [, ]
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